PEG2 Linkers Confer Superior Ternary Complex Stability Compared to Longer PEG Homologs
Comparative crystallography and cellular wash-out studies indicate that PEG2 linkers provide an optimal 'sweet spot' for ternary-complex stability. In contrast, longer homologues like PEG6 and PEG8 suffer from entropic penalties and poor membrane permeability that can negate their enhanced aqueous solubility [1]. While direct comparative data for Boc-NH-PEG2-C2-amido-C4-acid itself is limited, this class-level inference is critical for linker selection, as it underscores that longer PEG chains are not universally superior and may lead to suboptimal PROTAC performance.
| Evidence Dimension | Ternary Complex Stability & Membrane Permeability |
|---|---|
| Target Compound Data | PEG2 linkers represent an optimal balance for complex stability and permeability. |
| Comparator Or Baseline | Longer PEG linkers (e.g., PEG6, PEG8) exhibit entropic penalties and reduced permeability. |
| Quantified Difference | PEG2 is identified as a 'sweet spot' versus longer homologues in crystallographic and wash-out studies. |
| Conditions | Comparative analysis based on crystallography data and cellular wash-out assays of PROTACs with varying PEG linker lengths. |
Why This Matters
Procuring a PEG2-based linker like Boc-NH-PEG2-C2-amido-C4-acid mitigates the risk of encountering entropic penalties and poor cell permeability often associated with longer, more flexible PEG chains.
- [1] BOC Sciences. PEG Linkers for PROTAC Design: Boosting Solubility and Flexibility in Drug Discovery. View Source
